molecular formula C7H5N3OS B13069537 5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde

5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13069537
M. Wt: 179.20 g/mol
InChI Key: KREFBKYPJPRVIW-UHFFFAOYSA-N
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Description

5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features a triazole ring attached to a thiophene ring with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde is unique due to its combination of a triazole ring and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C7H5N3OS

Molecular Weight

179.20 g/mol

IUPAC Name

5-(1,2,4-triazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C7H5N3OS/c11-3-6-1-2-7(12-6)10-5-8-4-9-10/h1-5H

InChI Key

KREFBKYPJPRVIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)N2C=NC=N2)C=O

Origin of Product

United States

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